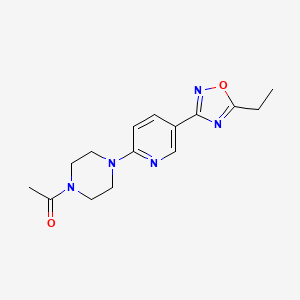

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position, a pyridine moiety at the 2-position, and a piperazine-ethanone linkage. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and receptor antagonism . For instance, 1,2,4-oxadiazole rings are typically formed via cyclocondensation of amidoximes with carboxylic acid derivatives, followed by coupling with piperazine-ethanone intermediates .

Properties

IUPAC Name |

1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-3-14-17-15(18-22-14)12-4-5-13(16-10-12)20-8-6-19(7-9-20)11(2)21/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHAFLMOZSEUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Key Observations :

- The ethyl group on the oxadiazole ring (target compound) likely enhances lipophilicity compared to trifluoromethyl (Compound 31) or isopropyl () substituents, influencing membrane permeability .

Physicochemical Properties

*Estimated based on molecular formula (C19H22N6O2).

Notes:

Biological Activity

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, which has been associated with various biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Pyridine Ring : Known for its role in various biological activities.

- Piperazine Moiety : Often involved in enhancing pharmacological properties.

- Oxadiazole Group : Recognized for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The oxadiazole derivatives are being explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of DNA synthesis : Targeting enzymes necessary for DNA replication.

- Induction of oxidative stress : Leading to cell death in cancerous cells.

Anticonvulsant Activity

Several studies have focused on the anticonvulsant properties of oxadiazole derivatives. The compound has been tested in models such as the maximal electroshock seizure (MES) model in rodents. Results indicated that certain derivatives exhibited protective effects against seizures comparable to standard anticonvulsants like phenytoin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key SAR findings include:

- Substituent Effects : The presence and position of substituents on the oxadiazole and piperazine rings significantly impact activity.

- Chain Length Variations : Alterations in the ethyl chain linked to the oxadiazole can enhance or diminish biological effects.

Study 1: Anticancer Efficacy

A study published in highlighted the anticancer efficacy of a series of oxadiazole derivatives, including the target compound. In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics.

Study 2: Anticonvulsant Screening

In another investigation, compounds similar to this compound were screened for anticonvulsant activity using the MES model. The results indicated that specific modifications led to enhanced protective effects against induced seizures without notable neurotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be refined to improve yield?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example, oxadiazole formation may require cyclization of amidoximes with acylating agents under reflux in acetic acid (as seen in analogous oxadiazole syntheses) . Piperazine coupling can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling. To optimize yield:

- Vary solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates.

- Adjust reflux time (e.g., 4–8 hours) and stoichiometry of reagents (e.g., hydrazine hydrate in equimolar ratios) .

- Monitor reaction progress using TLC or HPLC to identify incomplete steps.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons), pyridyl aromatic protons (δ 7.5–8.5 ppm), and oxadiazole substituents .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₇H₂₁N₅O₂: 327.17).

- X-ray crystallography (if crystals form): Resolve bond lengths and angles, particularly for the oxadiazole and piperazine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodology :

- Assay standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer ) and enzyme concentrations across experiments.

- Control experiments : Include positive controls (e.g., known inhibitors) and validate cell viability if testing in cellular models.

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing the ethyl group on the oxadiazole with methyl or phenyl) to isolate substituent effects .

- Computational docking : Use molecular dynamics simulations to predict binding interactions with target proteins (e.g., kinases or GPCRs commonly associated with piperazine derivatives) .

Q. What strategies can mitigate instability of the oxadiazole ring under physiological conditions during in vitro studies?

- Methodology :

- pH optimization : Test stability in buffers mimicking physiological pH (6.8–7.4). Oxadiazoles may hydrolyze in acidic or alkaline conditions.

- Prodrug design : Modify the oxadiazole with protective groups (e.g., acetylated derivatives) that cleave in target tissues .

- Co-solvent systems : Use cyclodextrins or liposomal encapsulation to enhance solubility and reduce degradation .

Q. How does the electronic environment of the pyridin-2-yl group influence the reactivity of the piperazine-ethanone moiety in nucleophilic reactions?

- Methodology :

- DFT calculations : Analyze electron density maps to identify nucleophilic sites on the piperazine ring. The pyridyl group’s electron-withdrawing effect may activate the ethanone carbonyl for reactions like Grignard additions.

- Kinetic studies : Compare reaction rates with substituted pyridines (e.g., 3- or 4-pyridyl analogs) to isolate electronic effects .

Key Considerations

- Stereochemistry : The piperazine ring’s conformation (chair vs. boat) may impact binding; use NOESY NMR to assess spatial arrangements .

- Toxicity screening : Prioritize Ames tests for mutagenicity, as nitro or heteroaromatic groups can pose risks .

- Green chemistry : Explore solvent-free syntheses or biocatalytic routes to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.